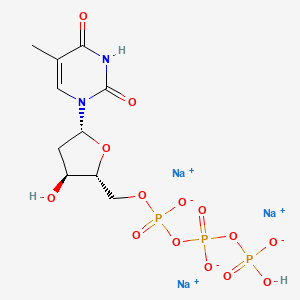

![molecular formula C13H17NO4 B1580583 N-[(Benzyloxy)carbonyl]norvaline CAS No. 21691-43-0](/img/structure/B1580583.png)

N-[(Benzyloxy)carbonyl]norvaline

Übersicht

Beschreibung

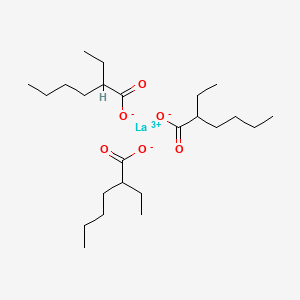

“N-[(Benzyloxy)carbonyl]norvaline” is a chemical compound with the molecular formula C13H17NO4 . It has an average mass of 251.278 Da and a mono-isotopic mass of 251.115753 Da . This compound is used in scientific research and contributes to the development of pharmaceuticals and understanding biological processes.

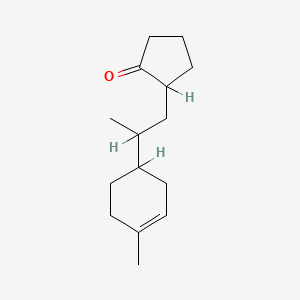

Molecular Structure Analysis

The molecular structure of “N-[(Benzyloxy)carbonyl]norvaline” consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The structure is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group .Physical And Chemical Properties Analysis

“N-[(Benzyloxy)carbonyl]norvaline” has a density of 1.2±0.1 g/cm3, a boiling point of 439.4±38.0 °C at 760 mmHg, and a melting point of 89.5-90℃ (ethyl acetate ligroine) . The compound is also hygroscopic .Wissenschaftliche Forschungsanwendungen

Molecular Dynamics in Pharmaceuticals

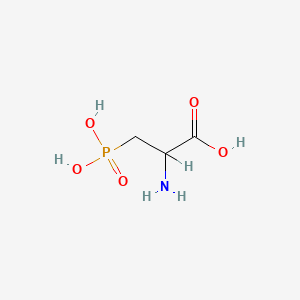

N-[(Benzyloxy)carbonyl]norvaline (also known as DL-Norvaline) is an important pharmaceutical intermediate. A study by Ren et al. (2011) explored the polymorphic transitions of DL-Norvaline using solid-state NMR methods. This research is significant for understanding the molecular dynamics and mechanistic aspects of polymorphic transitions in aliphatic α-amino acids with linear side-chains, which can be crucial for pharmaceutical development (Ren et al., 2011).

Surface Chemistry Modification

Figueiredo et al. (1999) investigated the modification of activated carbon surfaces, which can be applicable to various industrial processes, including those involving pharmaceuticals. This research is relevant for understanding how surface properties of materials like carbon can be altered for specific applications, potentially including those involving N-[(Benzyloxy)carbonyl]norvaline (Figueiredo et al., 1999).

Glyoxal-Arginine Modifications

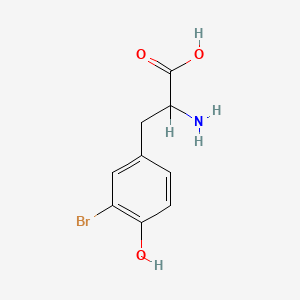

Research by Glomb and Lang (2001) on the reaction of arginine with glyoxal resulted in the identification of specific norvaline compounds. This study provides insights into the chemical behavior of amino acid derivatives under various conditions, which is vital for the development of pharmaceuticals and other chemical applications (Glomb & Lang, 2001).

Electrochemical Sensors

Jia et al. (2016) explored the electro-polymerization of L-Norvaline on a glassy carbon electrode, leading to potential applications in electrochemical sensors. This research opens up avenues for using amino acid materials in developing sensitive detection systems for various substances (Jia et al., 2016).

Enzyme Inhibition in Parasitic Diseases

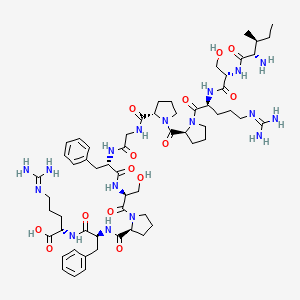

Palencia et al. (2016) identified a benzoxaborole compound effective against Cryptosporidium and Toxoplasma parasites, with enhanced activity in the presence of norvaline. This highlights a potential application of norvaline in the development of novel antiparasitic agents, contributing significantly to medical research and public health (Palencia et al., 2016).

Eigenschaften

IUPAC Name |

2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJDRLWFFAWSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Benzyloxy)carbonyl]norvaline | |

CAS RN |

21691-43-0 | |

| Record name | N-[(Phenylmethoxy)carbonyl]norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21691-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21691-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.